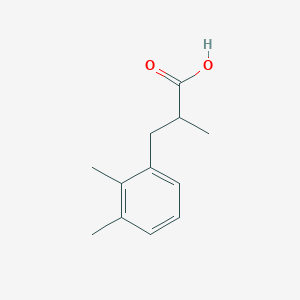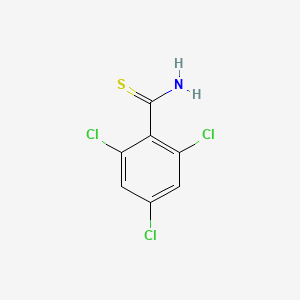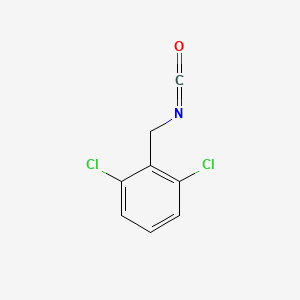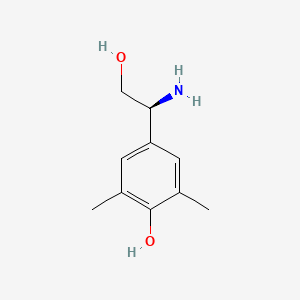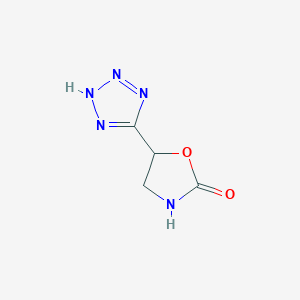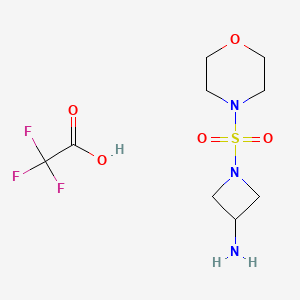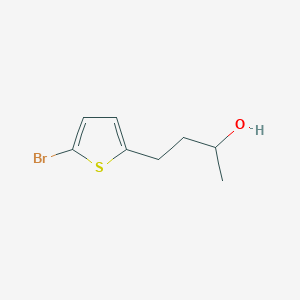
Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate is an organic compound with a complex structure that includes a cyclopropyl group, an amino group, and a chlorobenzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate typically involves multiple steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbenes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Applications De Recherche Scientifique
Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate has several scientific research applications:
Mécanisme D'action
The mechanism by which Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(1-aminocyclopropyl)-2-methylbenzoate hydrochloride
- Methyl 4-(1-aminocyclopropyl)benzoate hydrochloride
Uniqueness
Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate is unique due to the presence of both a cyclopropyl group and a chlorobenzoate ester, which confer distinct chemical properties and reactivity compared to its analogs .
Propriétés
Formule moléculaire |
C11H12ClNO2 |
|---|---|
Poids moléculaire |
225.67 g/mol |
Nom IUPAC |
methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate |
InChI |
InChI=1S/C11H12ClNO2/c1-15-10(14)8-3-2-7(6-9(8)12)11(13)4-5-11/h2-3,6H,4-5,13H2,1H3 |
Clé InChI |
KFSHSILAMKWNSI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)C2(CC2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



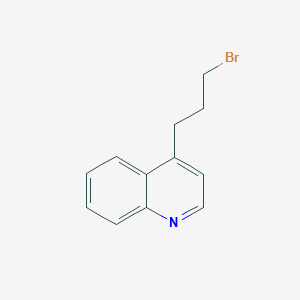
![1-[4-({3-[2-(Tert-butoxy)-2-oxoethoxy]-1-methyl-2-oxo-1,2-dihydroquinolin-6-yl}amino)-5-chloropyrimidin-2-yl]piperidine-4-carboxylicacid](/img/structure/B13605370.png)
![7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylicacid,trifluoroaceticacid](/img/structure/B13605372.png)
